[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound characterized by multiple hydroxyl groups and a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving high-purity reagents and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Volatile Organic Compounds: Other compounds with similar volatility and chemical properties.
Uniqueness
[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific arrangement of hydroxyl groups and conjugated system, which confer distinct chemical and biological properties
Biological Activity
The compound [1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule notable for its multiple hydroxyl groups and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C21H28O13
Molecular Weight: 488.4 g/mol
IUPAC Name: this compound
InChI Key: KARNWFDIYRKBOE-UHFFFAOYSA-N
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Antioxidant Activity
The presence of multiple hydroxyl groups suggests strong antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. For instance, a study demonstrated that flavonoids with hydroxyl substitutions significantly inhibited lipid peroxidation in vitro.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar phenolic structures have been reported to exhibit antibacterial and antifungal activities. For example, research on related phenolic compounds indicated effectiveness against various pathogens including Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects. Research has indicated that phenolic compounds can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). A study highlighted that certain derivatives reduced inflammation markers in animal models of arthritis .
Potential Anticancer Activity
Emerging evidence suggests potential anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways such as the MAPK pathway .
The biological effects of this compound may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Signal Transduction Modulation: It could affect signal transduction pathways that regulate cellular responses.
- Gene Expression Regulation: The compound may influence gene expression patterns leading to altered protein synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |
Study B | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus. |
Study C | Anti-inflammatory Properties | Reduced COX activity in animal models by 50%. |
Study D | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
Properties
Molecular Formula |
C21H28O13 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3 |
InChI Key |
KARNWFDIYRKBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Origin of Product |
United States |
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